1-Allyl-3-methyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile
CAS No.: 338399-90-9
Cat. No.: VC6462757
Molecular Formula: C9H9N3O2
Molecular Weight: 191.19
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 338399-90-9 |
|---|---|
| Molecular Formula | C9H9N3O2 |
| Molecular Weight | 191.19 |
| IUPAC Name | 3-methyl-2,4-dioxo-1-prop-2-enylpyrimidine-5-carbonitrile |
| Standard InChI | InChI=1S/C9H9N3O2/c1-3-4-12-6-7(5-10)8(13)11(2)9(12)14/h3,6H,1,4H2,2H3 |
| Standard InChI Key | VRNHCODZJUFHPG-UHFFFAOYSA-N |
| SMILES | CN1C(=O)C(=CN(C1=O)CC=C)C#N |
Introduction
Chemical Structure and Nomenclature
IUPAC Name and Synonyms
The systematic IUPAC name for this compound is 1-allyl-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile . Alternative designations include 5-pyrimidinecarbonitrile, 1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-1-(2-propen-1-yl)- and 1-allyl-3-methyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile . The CAS registry number 338399-90-9 uniquely identifies it in chemical databases .
Structural Features
The molecule comprises a pyrimidine ring—a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3—substituted with:
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An allyl group (-CH₂-CH₂-CH₂) at position 1,
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A methyl group (-CH₃) at position 3,
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Two keto groups (=O) at positions 2 and 4,
The allyl and methyl groups introduce steric and electronic effects that influence reactivity, while the nitrile moiety enhances polarity and potential for nucleophilic substitution .
Physicochemical Properties
Experimental and predicted physicochemical properties are summarized below:
| Property | Value | Source |
|---|---|---|
| Melting Point | 107–109°C | |
| Boiling Point | 283.6±50.0°C (Predicted) | |
| Density | 1.28±0.1 g/cm³ (Predicted) | |
| pKa | -4.11±0.40 (Predicted) |
The low pKa indicates strong acidic character, likely attributable to the electron-withdrawing nitrile and keto groups . The predicted boiling point reflects moderate volatility, consistent with its molecular weight and polarity .
Synthesis and Manufacturing
Purification and Characterization
Purification likely involves recrystallization from polar aprotic solvents (e.g., DMF or acetone), given the compound’s moderate solubility . Characterization via NMR, IR, and mass spectrometry would confirm the structure, with the nitrile group exhibiting a sharp IR absorption near 2240 cm⁻¹ .
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